4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
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Overview
Description
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorobenzoyl group, an aminoacetyl group, and a carbohydrazonoyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride.
Aminoacetylation: The 4-chlorobenzoyl chloride is then reacted with glycine to form 4-chlorobenzoyl glycine.
Carbohydrazonoylation: The 4-chlorobenzoyl glycine is further reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Final Coupling: The carbohydrazonoyl derivative is then coupled with 2-ethoxyphenyl benzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- **Methyl
Properties
Molecular Formula |
C25H22ClN3O5 |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C25H22ClN3O5/c1-2-33-22-14-17(8-13-21(22)34-25(32)19-6-4-3-5-7-19)15-28-29-23(30)16-27-24(31)18-9-11-20(26)12-10-18/h3-15H,2,16H2,1H3,(H,27,31)(H,29,30)/b28-15+ |
InChI Key |
KBILLHRHMKONNB-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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